2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of both fluoro and methoxy substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzene and 5-methoxybenzoic acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions to yield the corresponding hydroxy derivative.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their function.
Comparison with Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxy-3-fluorophenylboronic acid
Comparison:
- Uniqueness: 2-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the benzoic acid core, which imparts distinct electronic and steric properties.
- Similarities: Similar compounds share the fluoro and methoxy substituents but differ in their core structures, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-5-11(12(8-10)15(17)18)9-3-6-13(16)14(7-9)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLAPYHQQVGGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690193 |
Source
|
Record name | 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-92-4 |
Source
|
Record name | 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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